[1,3]Thiazolo[4,5-d][1,3]oxazole
Description
Structure
3D Structure
Properties
CAS No. |
80187-07-1 |
|---|---|
Molecular Formula |
C4H2N2OS |
Molecular Weight |
126.14 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-d][1,3]oxazole |
InChI |
InChI=1S/C4H2N2OS/c1-5-3-4(7-1)8-2-6-3/h1-2H |
InChI Key |
OJADJQCOHXOBDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(O1)SC=N2 |
Origin of Product |
United States |
Synthetic Methodologies For 1 2 Thiazolo 4,5 D 1 2 Oxazole and Its Derivatives
Traditional Cyclization Approaches for Fused Thiazole-Oxazole Systems
The classical methods for constructing fused thiazole-oxazole frameworks often rely on sequential cyclization reactions, building one heterocyclic ring and then the other upon a common substrate.
Cyclization Reactions utilizing Thioamides and α-Halo Ketones
The Hantzsch thiazole (B1198619) synthesis is a foundational method for forming a thiazole ring, which can be a key step in the generation of fused systems. mdpi.comnih.gov This reaction involves the condensation of an α-halo ketone with a thioamide. mdpi.comnih.gov For the synthesis of a nih.govacs.orgthiazolo[4,5-d] nih.govacs.orgoxazole (B20620) precursor, one could envision starting with a suitably substituted oxazole that contains an α-halo ketone functionality, which would then be reacted with a thioamide.
A kinetic study of the reaction between thioamides and α-halo ketones, such as 3-chloroacetylacetone, has shown the reaction to follow second-order kinetics. researchgate.net The rate of the reaction is influenced by the solvent system, with changes in the dielectric constant of the medium affecting the reaction rate. researchgate.net For instance, the reaction between thiobenzamide (B147508) and 3-chloroacetylacetone was studied in water-ethanol and water-isopropanol systems. researchgate.net The study of the salt effect indicated the formation of ionic intermediates during the course of the reaction. researchgate.net
In a practical example leading to thiazole derivatives, various monothiocarbohydrazones were reacted with α-bromoketones in ethanol (B145695) to yield substituted 1,3-thiazoles in moderate to good yields. yu.edu.jo Similarly, starting with cephalexin, a 1,3-thiazole derivative was obtained by first reacting it with ethanol and hydrochloride, followed by treatment with thiourea (B124793) to form a key intermediate. chemmethod.comchemmethod.com This intermediate was then reacted with 4-phenyl phenacyl bromide in absolute ethanol to yield the final thiazole derivative with a reported yield of 96%. chemmethod.comchemmethod.com
Table 1: Examples of Thiazole Synthesis via Thioamide and α-Halo Ketone Cyclization
| Thioamide/Thioamide Precursor | α-Halo Ketone | Solvent | Yield | Reference |
| Monothiocarbohydrazones | α-Bromoketones | Ethanol | Moderate to Good | yu.edu.jo |
| Cephalexin-derived thiourea intermediate | 4-Phenyl phenacyl bromide | Absolute Ethanol | 96% | chemmethod.comchemmethod.com |
| Thiobenzamide | 3-Chloroacetylacetone | Water-Ethanol | Kinetic study | researchgate.net |
Intramolecular Cyclocondensation Reactions to form Fused Heterocycles
Intramolecular cyclocondensation is a powerful strategy for forming fused heterocyclic systems like nih.govacs.orgthiazolo[4,5-d] nih.govacs.orgoxazole. This approach involves a single molecule containing all the necessary functional groups for both the thiazole and oxazole rings to form in a sequential or concerted manner.
For example, the synthesis of 2-phenyl-5-substituted-1,3,4-oxadiazoles, a related heterocyclic system, has been achieved through a one-pot, two-step reaction. researchgate.net In this process, a carboxylic acid is first condensed with benzohydrazide (B10538) to form a diacylhydrazine intermediate, which then undergoes cyclodehydration to yield the oxadiazole. researchgate.net A similar strategy could be adapted for the synthesis of the target thiazolo-oxazole system, where a precursor containing both a thioamide and a group amenable to cyclization into an oxazole ring undergoes intramolecular condensation.
Advanced and Efficient Synthetic Strategies
To overcome the limitations of traditional methods, such as harsh reaction conditions and limited substrate scope, more advanced and efficient synthetic strategies have been developed.
One-Pot Synthesis Techniques for Improved Yield and Efficiency
Another example is a copper-catalyzed three-component cyclization for the synthesis of functionalized thiazoles from thioamides, ynals, and alcohols. nih.govacs.org This method forms new C-S, C-N, and C-O bonds in a single operation, demonstrating high step economy and good functional group tolerance. nih.govacs.org Furthermore, a one-pot method for synthesizing 2-alkylthio-1,3,4-oxadiazole derivatives from acid hydrazides and carbon disulfide has been reported, highlighting the utility of one-pot procedures for five-membered heterocycles. asianpubs.org
Table 2: Examples of One-Pot Syntheses for Thiazole and Oxadiazole Derivatives
| Reaction Type | Reactants | Catalyst/Mediator | Key Features | Reference |
| Three-component | 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide (B42300), carbonyl compounds | None (Neat) | Short reaction time, high yields, simple workup | acgpubs.org |
| Three-component | Thioamides, ynals, alcohols | Copper(I) | High step economy, good functional group tolerance | nih.govacs.org |
| One-pot | Acid hydrazides, carbon disulfide, alkyl halides | Base | Chemoselective, short reaction times, high yields | asianpubs.org |
| One-pot | Dithiocarbamate salt | Molecular iodine | Mild, environmentally sustainable, good to excellent yields | rsc.org |
Microwave-Assisted Synthesis for Enhanced Reaction Rates
Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. nih.govnih.gov The synthesis of symmetrical thiazolo[5,4-d]thiazoles, a related fused system, has been achieved using microwave irradiation. rsc.org This two-step sequence involves the condensation of aldehydes with dithiooxamide (B146897) followed by oxidation and aromatization, providing the desired products in good yields. rsc.org
Microwave irradiation has also been successfully employed in the synthesis of 1,2,4-triazolo[3,4-b] nih.govacs.orgmdpi.comthiadiazole derivatives. scielo.br For example, the reaction of 3-(4-pyridyl)-4-amino-5-mercapto-1,2,4-triazole with substituted benzoic acids in the presence of phosphorus oxychloride under microwave irradiation at 250 W for 5 to 15 minutes afforded the target compounds. scielo.br This highlights the potential of microwave energy to facilitate the rapid synthesis of complex heterocyclic systems. The synthesis of 1,3,4-oxadiazole (B1194373) derivatives has also been achieved through microwave-assisted methods, further demonstrating the broad applicability of this technique. nih.govtishreen.edu.sy
Metal-Catalyzed Heteroannulation and Cyclization Reactions (e.g., Gold, Palladium, Copper)
Transition metal catalysis provides a powerful and versatile platform for the synthesis of complex heterocyclic compounds, including fused systems. tandfonline.com
Gold-Catalyzed Reactions: Gold catalysts have been utilized for the synthesis of oxazoles. For instance, a gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles has been developed to produce fully-substituted oxazoles under mild conditions. nih.gov This approach could potentially be extended to the synthesis of fused oxazole systems.
Palladium-Catalyzed Reactions: Palladium-catalyzed reactions are widely used for the construction of N-heterocycles. tandfonline.com Palladium-mediated cyclization reactions are recognized as efficient tools for the regio- and stereoselective synthesis of heterocyclic compounds. tandfonline.com These methods include intramolecular Heck reactions and cascade reactions initiated by C-H functionalization. mdpi.comresearchgate.netnih.gov For example, palladium-catalyzed cascade intramolecular C-H activation has been used to prepare various valuable heterocycles. mdpi.com Direct palladium-catalyzed C-H alkynylation of electron-rich heterocycles offers a straightforward route to diverse alkynyl heterocycles, which could serve as precursors for further cyclization into fused systems. nih.gov
Copper-Catalyzed Reactions: Copper catalysts have proven effective in the synthesis of thiazoles. nih.govacs.org A copper(I)-catalyzed three-component reaction of thioamides, ynals, and alcohols provides a direct route to functionalized thiazoles. nih.govacs.org Additionally, copper-catalyzed oxidative C-H bond cleavage processes have been developed for the synthesis of thiazoles from simple starting materials like aldehydes, amines, and elemental sulfur, using molecular oxygen as a green oxidant. organic-chemistry.org A novel one-pot, multicomponent, copper-catalyzed reaction among primary amines, ketones, terminal alkynes, and isothiocyanates has been reported for the synthesis of thiazolidin-2-imines. acs.org
Metal-Free Annulation Protocols for Selective Assembly
The synthesis of oxazole and thiazole derivatives, which are precursors to or components of fused systems like organic-chemistry.orgnih.govthiazolo[4,5-d] organic-chemistry.orgnih.govoxazole, has increasingly moved towards metal-free conditions to enhance sustainability and reduce costs.
One notable metal-free approach involves the trifluoromethanesulfonic acid (TfOH)-catalyzed coupling of α-diazoketones with (thio)amides or thioureas. This method is characterized by its mild reaction conditions and broad substrate scope, affording 2,4-disubstituted oxazole and thiazole derivatives in good to excellent yields. organic-chemistry.org Another significant metal-free annulation uses PhIO as an oxygen source in the presence of TfOH or Tf2NH to regioselectively assemble 2,4-disubstituted and 2,4,5-trisubstituted oxazoles from alkynes and nitriles. organic-chemistry.org
Iodine-mediated reactions also feature prominently in metal-free syntheses. For instance, the combination of dicyclohexyl carbodiimide (B86325) and iodine in refluxing acetonitrile (B52724) facilitates the ring expansion of keto aziridines to yield 2,5-diaryl oxazoles. organic-chemistry.org Furthermore, a tandem reaction of vinyliminophosphorane with various acyl chlorides provides a one-pot synthesis of 2,4,5-trisubstituted oxazoles. organic-chemistry.org An iodine-catalyzed tandem oxidative cyclization has been developed for the synthesis of 2,5-disubstituted oxazoles from aromatic aldehydes, demonstrating excellent functional group compatibility. organic-chemistry.org
Hypervalent iodine reagents, such as in situ generated PhI(OTf)2, have been effectively used in the metal-free intramolecular oxidative cyclization of N-styrylbenzamides to produce 2,5-disubstituted oxazoles in high yields and short reaction times. organic-chemistry.org Additionally, a novel approach utilizing a hypervalent iodine-induced twofold oxidative coupling of amines with amides and thioamides allows for the chemoselective assembly of oxazoles and thiazoles. researchgate.net
Table 1: Examples of Metal-Free Annulation Reactions for Oxazole/Thiazole Synthesis
| Reactants | Reagents/Catalysts | Product Type | Yield | Reference |
|---|---|---|---|---|
| α-Diazoketones, (Thio)amides/Thiourea | Trifluoromethanesulfonic acid (TfOH) | 2,4-Disubstituted oxazoles/thiazoles | Good to Excellent | organic-chemistry.org |
| Alkynes, Nitriles | PhIO, TfOH/Tf2NH | 2,4-Disubstituted and 2,4,5-Trisubstituted oxazoles | - | organic-chemistry.org |
| Keto aziridines | Dicyclohexyl carbodiimide, Iodine | 2,5-Diaryl oxazoles | - | organic-chemistry.org |
| N-Styrylbenzamides | PhI(OTf)2 (in situ) | 2,5-Disubstituted oxazoles | High | organic-chemistry.org |
| Amines, Amides/Thioamides | Hypervalent iodine | Oxazoles/Thiazoles | - | researchgate.net |
Solid-Phase Synthesis of Related Thiazole-Fused Derivatives
Solid-phase synthesis offers a powerful platform for the generation of libraries of heterocyclic compounds for drug discovery. This methodology has been applied to the synthesis of peptides and peptidomimetics containing 1,3-oxazole and 1,3-thiazole rings. nih.gov
An efficient two-step procedure has been reported for the synthesis of peptides containing 1,3-oxazole, thiazole, and imidazole (B134444) on a solid support. The method starts from dipeptides with C-terminal threonine, serine, or cysteine. nih.gov Different cyclodehydration procedures, which can be performed before or after oxidation, are employed. nih.gov This approach is compatible with standard Fmoc solid-phase peptide synthesis conditions and various N-protecting groups like Fmoc, Boc, Cbz, and Alloc. nih.gov
While direct solid-phase synthesis of the organic-chemistry.orgnih.govthiazolo[4,5-d] organic-chemistry.orgnih.govoxazole core is not extensively detailed, the synthesis of related fused thiazole derivatives from natural products and approved drugs highlights the potential of this approach. For instance, fused-thiazole derivatives of cholestenone, ethisterone, progesterone, and nootkatone (B190431) have been synthesized, demonstrating the versatility of creating novel bioactive molecules. nih.gov These syntheses often involve the reaction of epoxyketone derivatives with various thiourea derivatives. nih.govacs.org
Table 2: Solid-Phase Synthesis of Azole-Containing Peptides
| Starting Material | Key Transformation | Resulting Heterocycle | Protecting Group Compatibility | Reference |
|---|---|---|---|---|
| Dipeptides with C-terminal Thr, Ser, Cys | Cyclodehydration and oxidation | 1,3-Oxazole, 1,3-Thiazole, Imidazole | Fmoc, Boc, Cbz, Alloc | nih.gov |
Stereoselective and Regioselective Synthesis of Substitutedorganic-chemistry.orgnih.govThiazolo[4,5-d]organic-chemistry.orgnih.govoxazole Analogs
The control of stereochemistry and regiochemistry is paramount in the synthesis of complex molecules for biological applications. For analogs of organic-chemistry.orgnih.govthiazolo[4,5-d] organic-chemistry.orgnih.govoxazole, several strategies have been developed to achieve high levels of selectivity.
A notable example is the regioselective synthesis of organic-chemistry.orgnih.govthiazolo[3,2-b] organic-chemistry.orgacs.orgnih.govtriazol-7-ium salts through the electrophilic heterocyclization of 3-S-propargylthio-4Н-1,2,4-triazoles. The stereoselectivity of this reaction is dependent on the nature of the electrophilic reagent, with bromination showing higher selectivity compared to iodobromination and iodination. researchgate.net
In the context of related oxazole synthesis, a metal-free annulation of alkynes, nitriles, and an oxygen atom from PhIO in the presence of an acid catalyst allows for the regioselective assembly of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. organic-chemistry.org Similarly, the synthesis of 3,4,5-trisubstituted isoxazole (B147169) derivatives has been achieved with regioselectivity by exploiting the reactivity differences between two carbonyl groups in a starting material. nih.gov
A reagent-based method for the cyclization of thiosemicarbazide intermediates provides a regioselective route to 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles. nih.govorganic-chemistry.org The choice of reagent, such as EDC·HCl or p-TsCl, dictates the resulting heterocyclic core. The regioselectivity can also be influenced by the substituents on the acylhydrazide and isothiocyanate precursors. organic-chemistry.org
A domino oxa-Michael/aza-Michael/Williamson cycloetherification sequence has been developed for the chemo-, regio-, and stereoselective synthesis of polysubstituted oxazolo[3,2-d] organic-chemistry.orgnih.govoxazepin-5(3H)ones. The regioselectivity of the intermediate enolate's cyclization is primarily controlled by steric effects. researchgate.net
Table 3: Regio- and Stereoselective Syntheses of Related Heterocycles
| Starting Materials | Reagents/Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| 3-S-Propargylthio-4Н-1,2,4-triazoles | Halogens (Br2, IBr, I2) | organic-chemistry.orgnih.govThiazolo[3,2-b] organic-chemistry.orgacs.orgnih.govtriazol-7-ium salts | Regio- and Stereoselective | researchgate.net |
| Alkynes, Nitriles | PhIO, TfOH/Tf2NH | Substituted oxazoles | Regioselective | organic-chemistry.org |
| Thiosemicarbazide intermediates | EDC·HCl or p-TsCl | 2-Amino-1,3,4-oxadiazoles or 2-Amino-1,3,4-thiadiazoles | Regioselective | nih.govorganic-chemistry.org |
| - | Domino oxa-Michael/aza-Michael/Williamson cycloetherification | Polysubstituted oxazolo[3,2-d] organic-chemistry.orgnih.govoxazepin-5(3H)ones | Chemo-, Regio-, and Stereoselective | researchgate.net |
Chemical Reactivity and Derivatization Of 1 2 Thiazolo 4,5 D 1 2 Oxazole
Intrinsic Reactivity Profile of the Fused Thiazole-Oxazole System
The inherent reactivity of the rsc.orgnih.govthiazolo[4,5-d] rsc.orgnih.govoxazole (B20620) system is a composite of the individual characteristics of the thiazole (B1198619) and oxazole rings, influenced by their fusion.
Oxidation Reactions of the Sulfur Atom to Yield Sulfoxides and Sulfones
The sulfur atom in the thiazole ring of rsc.orgnih.govthiazolo[4,5-d] rsc.orgnih.govoxazole can undergo oxidation to form the corresponding sulfoxides and sulfones. The oxidation of thiazolines to thiazoles is a known transformation, and in some cases, the sulfur atom in a thiazole ring can be oxidized. nih.govresearchgate.net For instance, a sulfone moiety can be a versatile reactive tag, facilitating further transformations like nucleophilic aromatic substitution (SNAr) reactions. rsc.orgnih.gov The introduction of a sulfone group significantly alters the electronic properties of the ring, making it more susceptible to nucleophilic attack.
Electrophilic Aromatic Substitution Reactions on the Fused Ring
Electrophilic aromatic substitution on the rsc.orgnih.govthiazolo[4,5-d] rsc.orgnih.govoxazole ring is expected to be challenging due to the electron-deficient nature of the fused system, a consequence of the presence of two electronegative heteroatoms (N and O) in each ring. oxfordsciencetrove.com Generally, 1,3-azoles are deactivated towards electrophilic attack. oxfordsciencetrove.com Any substitution would likely require activating groups on the ring. wikipedia.org The position of substitution would be directed by the combined electronic effects of the fused rings. For individual thiazole rings, electrophilic substitution preferentially occurs at the C5 position. uci.edu
Condensation Reactions for the Construction of Larger Heterocyclic Architectures
The rsc.orgnih.govthiazolo[4,5-d] rsc.orgnih.govoxazole scaffold can serve as a building block for the synthesis of more complex, larger heterocyclic systems. While specific examples for the parent compound are scarce, related thiazole and oxazole derivatives are known to participate in condensation reactions. For instance, derivatives of thiazole can undergo condensation with various electrophiles to construct larger fused systems. chemmethod.com
Strategic Functionalization and Diversification ofrsc.orgnih.govThiazolo[4,5-d]rsc.orgnih.govoxazole Scaffolds
The introduction of various functional groups onto the rsc.orgnih.govthiazolo[4,5-d] rsc.orgnih.govoxazole core is crucial for modulating its properties and for its application in constructing diverse chemical entities.
Introduction of Various Substituents via Directed Chemical Transformations
The strategic introduction of substituents can be achieved through a variety of chemical reactions, leveraging the intrinsic reactivity of the scaffold. For example, the presence of a halogen atom on the ring can facilitate cross-coupling reactions to introduce aryl or other carbon-based substituents. While specific data for rsc.orgnih.govthiazolo[4,5-d] rsc.orgnih.govoxazole is limited, studies on related systems like 2H-thiazolo[4,5-d] rsc.orgnih.govchemmethod.comtriazole have shown that a sulfone group can be displaced by various nucleophiles, including amines, through SNAr reactions. nih.gov This approach allows for the introduction of a wide range of nitrogen-containing substituents.
Below is a table summarizing the potential reactivity of the rsc.orgnih.govThiazolo[4,5-d] rsc.orgnih.govoxazole scaffold based on the general behavior of its constituent rings.
| Reaction Type | Position(s) | Reagents/Conditions | Expected Outcome |
| Nucleophilic Substitution | Nitrogen atoms | Alkyl halides, Acyl chlorides | N-alkylation, N-acylation |
| Oxidation | Sulfur atom | Oxidizing agents (e.g., m-CPBA) | Formation of sulfoxide (B87167) or sulfone |
| Electrophilic Aromatic Substitution | Carbon atoms (likely C5) | Electrophile with activating groups | Introduction of electrophile |
| Nucleophilic Aromatic Substitution | Carbon atoms (with leaving group) | Nucleophiles | Substitution of the leaving group |
Ring Expansion and Skeletal Rearrangement Reactions
While direct examples for the beilstein-journals.orgnih.govthiazolo[4,5-d] beilstein-journals.orgnih.govoxazole skeleton are not extensively documented in peer-reviewed literature, the potential for such transformations can be inferred from the known reactivity of its constituent heterocycles, the oxazole and thiazole rings.
One of the classic skeletal rearrangements known for oxazoles is the Cornforth rearrangement . This is a thermal rearrangement specific to 4-acyloxazoles, where the acyl group at position C4 and the substituent at C5 exchange positions. wikipedia.org This proceeds through a ring-opened, nitrile-ylide-like intermediate. For a substituted beilstein-journals.orgnih.govthiazolo[4,5-d] beilstein-journals.orgnih.govoxazole to undergo a similar transformation, it would require appropriate acylation, and the reaction would likely involve the cleavage and reformation of the oxazole portion of the fused system.
Another potential pathway for rearrangement involves the ring-opening of the oxazole moiety. Deprotonation at the C2 position of an oxazole ring can lead to an equilibrium with a ring-opened isonitrile species. wikipedia.org In a fused system like beilstein-journals.orgnih.govthiazolo[4,5-d] beilstein-journals.orgnih.govoxazole, such a ring-opening could potentially be followed by a recyclization event, possibly leading to an isomeric fused system, although this remains a theoretical pathway without direct experimental evidence for this specific compound.
Furthermore, photochemical conditions can induce rearrangements in heterocyclic systems. For instance, photochemical intramolecular cycloadditions have been observed in styryl-substituted oxazoles, leading to complex bicyclic structures which can then undergo further rearrangement and ring-opening. beilstein-journals.org The application of such photochemical methods to suitably substituted beilstein-journals.orgnih.govthiazolo[4,5-d] beilstein-journals.orgnih.govoxazole derivatives could theoretically lead to novel skeletal structures.
Base-promoted rearrangements are also known for certain fused isoxazole (B147169) systems, such as the Boulton–Katritzky rearrangement observed in isoxazolo[4,5-b]pyridine (B12869654) derivatives, which leads to a different heterocyclic system. beilstein-journals.org Although this involves an isoxazole rather than an oxazole and a pyridine (B92270) rather than a thiazole, it demonstrates the principle that base catalysis can induce profound skeletal changes in fused heterocycles.
The table below summarizes theoretical rearrangement reactions based on the known chemistry of the constituent oxazole and thiazole rings. It is important to note that these are potential, rather than experimentally confirmed, reaction pathways for the beilstein-journals.orgnih.govthiazolo[4,5-d] beilstein-journals.orgnih.govoxazole system.
Table 1: Potential Rearrangement Reactions for the Thiazolo-Oxazole Core
| Rearrangement Type | Description | Required Conditions/Precursors | Potential Outcome |
| Cornforth-type Rearrangement | Migration of an acyl group and a ring substituent on the oxazole part of the scaffold. wikipedia.org | Requires a 4-acyl-substituted oxazole moiety; thermal conditions. | Isomeric substituted beilstein-journals.orgnih.govthiazolo[4,5-d] beilstein-journals.orgnih.govoxazole. |
| Ring-Opening/Recyclization | Ring cleavage initiated by deprotonation, followed by reformation of a new ring system. wikipedia.org | Strong base to facilitate deprotonation, typically at a carbon adjacent to the heteroatoms. | Formation of an isomeric fused heterocyclic system. |
| Photochemical Rearrangement | Intramolecular cycloadditions or rearrangements induced by UV light. beilstein-journals.org | Requires appropriate photosensitive substituents (e.g., styryl groups). | Complex polycyclic structures or rearranged isomers. |
| Base-Catalyzed Rearrangement | Skeletal reorganization promoted by a base, potentially involving ring-opening and closure. beilstein-journals.org | Strong base; precursor with suitable leaving groups or acidic protons. | Transformation into a different heterocyclic scaffold. |
Research into the synthetic utility of the beilstein-journals.orgnih.govthiazolo[4,5-d] beilstein-journals.orgnih.govoxazole scaffold is ongoing. Future investigations may yet uncover specific conditions that facilitate controlled ring expansion or skeletal rearrangement, thereby unlocking new derivatives and expanding the chemical space accessible from this heterocyclic system.
Spectroscopic and Advanced Structural Characterization Of 1 2 Thiazolo 4,5 D 1 2 Oxazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For the nih.govmdpi.comthiazolo[4,5-d] nih.govmdpi.comoxazole (B20620) system, both ¹H and ¹³C NMR would provide critical information on the electronic environment of the hydrogen and carbon atoms, respectively.
In ¹³C NMR, the carbon atoms in the fused heterocyclic system would exhibit distinct chemical shifts. For comparison, in a series of 2,5-disubstituted-1,3,4-oxadiazoles, the carbon signals were assigned based on their chemical environment. researchgate.net For the nih.govmdpi.comthiazolo[4,5-d] nih.govmdpi.comoxazole core, the carbons adjacent to the heteroatoms (C-O, C-S, C=N) would be expected to resonate at lower fields (higher ppm values) due to deshielding effects.
Table 1: Representative ¹H NMR Data for Related Thiazole (B1198619) and Oxazole Derivatives
| Compound/Fragment | Proton | Chemical Shift (ppm) | Multiplicity | Reference |
| Substituted 1,3-oxazole/thiazole | Aromatic protons | 7.31-7.54 | Multiplet | chemmethod.com |
| Thiazolyl moiety | Thiazolyl proton | 7.1-7.2 | Singlet | mdpi.com |
| 2-Aminothiazole | H-5 | 6.53 | Doublet | chemicalbook.com |
| 2-Aminothiazole | H-4 | 6.93 | Doublet | chemicalbook.com |
This table presents data from related compounds to infer potential chemical shifts for the title compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of nih.govmdpi.comthiazolo[4,5-d] nih.govmdpi.comoxazole would be characterized by absorption bands corresponding to the vibrations of the C=N, C-O, and C-S bonds within the fused heterocyclic rings.
In a study involving the synthesis of new 1,3-oxazole and 1,3-thiazole derivatives, the disappearance of an O-H stretching band around 3300 cm⁻¹ and the appearance of a C=O stretching band at 1762 cm⁻¹ were key indicators of reaction progress. chemmethod.com For the nih.govmdpi.comthiazolo[4,5-d] nih.govmdpi.comoxazole core, characteristic stretching vibrations for the C=N bonds in both the thiazole and oxazole rings would be expected in the range of 1600-1680 cm⁻¹. The C-O-C stretching of the oxazole ring would likely appear in the 1000-1300 cm⁻¹ region, while the C-S stretching of the thiazole ring would be observed at lower wavenumbers, typically in the 600-800 cm⁻¹ range.
Table 2: Typical Infrared Absorption Frequencies for Functional Groups in Related Heterocyclic Systems
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Reference |
| C=N (in heterocycles) | Stretching | 1600 - 1680 | mdpi.com |
| C-O (in oxazole) | Stretching | 1000 - 1300 | chemmethod.com |
| C=S (in thione form) | Stretching | ~1091 | chemmethod.com |
| C-H (aromatic) | Stretching | 3000 - 3100 | General |
This table provides a general guide to the expected IR absorption bands for the title compound based on data from analogous structures.
X-ray Diffraction (XRD) Analysis for Crystalline and Molecular Structures
X-ray Diffraction (XRD) analysis of single crystals provides definitive information about the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. While no specific XRD data for the parent nih.govmdpi.comthiazolo[4,5-d] nih.govmdpi.comoxazole has been reported, studies on the isomeric nih.govmdpi.comthiazolo[5,4-d] nih.govmdpi.comoxazole suggest that the bicyclic system exhibits a planar geometry due to aromatic stabilization. The thiazole and oxazole rings share two adjacent carbon atoms, forming a fused structure with specific bond lengths and angles. It is expected that nih.govmdpi.comthiazolo[4,5-d] nih.govmdpi.comoxazole would also adopt a planar conformation to maximize aromaticity.
Detailed crystallographic data from related fused heterocyclic systems, such as indolyl-triazolo-thiadiazoles, reveal key structural features including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-π stacking, which stabilize the crystal structure. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. The molecular weight of nih.govmdpi.comthiazolo[4,5-d] nih.govmdpi.comoxazole is 126.14 g/mol . nih.gov
The fragmentation of related heterocyclic systems under electron ionization (EI) often involves the cleavage of the heterocyclic rings. For instance, the mass spectral fragmentation of pyrimidinethiones and thiazolo[3,2-a]pyrimidines shows that the pyrimidine (B1678525) ring is more stable than the thiazole ring. nih.gov For nih.govmdpi.comthiazolo[4,5-d] nih.govmdpi.comoxazole, the fragmentation pattern would likely involve initial cleavage of the weaker bonds in the oxazole and thiazole rings, leading to the formation of characteristic fragment ions. The molecular ion peak (M⁺) would be expected at m/z 126.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of nih.govmdpi.comthiazolo[4,5-d] nih.govmdpi.comoxazole is expected to show absorption bands corresponding to π→π* transitions within the conjugated aromatic system.
Studies on related thiazole-based dyes have shown that these compounds absorb in the UV-Vis region, with the position of the maximum absorption (λ_max) being dependent on the electronic nature of the substituents and the extent of conjugation. researchgate.netnih.gov For instance, a series of thiazolo[5,4-d]thiazole (B1587360) derivatives exhibited distinct absorption bands in the UV and visible regions, which were influenced by the attached aryl groups. researchgate.net The parent nih.govmdpi.comthiazolo[4,5-d] nih.govmdpi.comoxazole would likely exhibit absorption maxima in the UV region, characteristic of its fused aromatic structure.
Computational and Theoretical Investigations Of 1 2 Thiazolo 4,5 D 1 2 Oxazole
Quantum Chemical Studies Using Density Functional Theory (DFT) Methods
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. It is frequently used to understand the reactivity, stability, and electronic properties of heterocyclic systems. For a molecule like nih.govirjweb.comThiazolo[4,5-d] nih.govirjweb.comoxazole (B20620), DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), would provide deep insights into its behavior. irjweb.com
Analysis of Frontier Molecular Orbitals (HOMO and LUMO Energy Levels)
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and electrical transport properties. nih.gov
Calculation of Reorganization Energies for Electron Transport
Reorganization energy (λ) is a key parameter in evaluating the charge transport properties of organic materials, particularly for applications in electronics. It quantifies the energy required for the geometric relaxation of a molecule as it transitions from its neutral to its charged state and back to the neutral geometry with the charge of the ion. Lower reorganization energies are desirable for efficient charge transport, as they indicate smaller structural changes upon oxidation or reduction. While specific calculations for nih.govirjweb.comThiazolo[4,5-d] nih.govirjweb.comoxazole are not documented, studies on other thiazole-based fluorophores have utilized DFT to compute hole and electron reorganization energies to predict their potential as hole or electron transporting materials in optoelectronic devices.
Molecular Docking Studies for Ligand-Target Interactions and Binding Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is fundamental in drug discovery for predicting the binding affinity and mode of action of a novel compound.
For a compound like nih.govirjweb.comThiazolo[4,5-d] nih.govirjweb.comoxazole, docking studies would involve placing the molecule into the binding site of a specific biological target. For instance, various oxadiazole and thiazole (B1198619) derivatives have been docked against targets like the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) or cyclooxygenase (COX) enzymes to evaluate their potential as anticancer or anti-inflammatory agents. mdpi.comnih.gov The results of such studies are typically reported as a binding score (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com Specific molecular docking investigations for nih.govirjweb.comThiazolo[4,5-d] nih.govirjweb.comoxazole have not been reported in the accessible scientific literature.
In Silico Predictions of Molecular Properties and Conformational Analysis
In silico methods are used to predict a wide range of molecular properties, providing a profile of the molecule before it is synthesized. These predictions are typically based on the molecule's 2D or 3D structure. For nih.govirjweb.comThiazolo[4,5-d] nih.govirjweb.comoxazole, several physicochemical properties have been computed and are available through public databases like PubChem. nih.gov These descriptors are valuable for predicting the molecule's behavior in various chemical and biological systems. The planar, aromatic nature of the fused ring system largely defines its conformation.
Below is a table of computed molecular properties for nih.govirjweb.comThiazolo[4,5-d] nih.govirjweb.comoxazole.
| Property | Value | Source |
| Molecular Weight | 126.14 g/mol | PubChem |
| Molecular Formula | C₄H₂N₂OS | PubChem |
| XLogP3 | 1.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 125.98878387 Da | PubChem |
| Topological Polar Surface Area | 67.2 Ų | PubChem |
| Heavy Atom Count | 8 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 100 | PubChem |
This data is based on computational predictions. nih.gov
Topological Indices and Their Correlation with Electronic and Spectral Properties
Topological indices are numerical descriptors derived from the graph representation of a molecule. They characterize the molecule's topology and are often used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to correlate the molecular structure with biological activity or physical properties.
For heterocyclic systems, topological indices have been used to supplement methods for predicting properties like lipophilicity (LogP). mdpi.com The correlation of these indices with electronic properties (like the HOMO-LUMO gap) or spectral characteristics (like absorption wavelengths) can provide predictive models for designing new compounds with desired features. However, specific studies detailing the calculation of topological indices for nih.govirjweb.comThiazolo[4,5-d] nih.govirjweb.comoxazole and their correlation with its electronic and spectral properties are not currently available in scientific literature.
Applications Of 1 2 Thiazolo 4,5 D 1 2 Oxazole in Advanced Materials Science
Design and Synthesis of Organic Semiconducting Materials
The thiazolo[5,4-d]thiazole (B1587360) fused (bi)heterocycle is recognized as an electron-deficient system with high oxidative stability and a rigid, planar structure that facilitates efficient intermolecular π–π overlap. rsc.org These characteristics are highly desirable for organic semiconductors. Aryl-functionalization of the thiazolo[5,4-d]thiazole core is a common strategy to expand the conjugated backbone of the semiconducting material. rsc.org Derivatives can be synthesized to act as either electron donor or electron acceptor materials, making them suitable for use in organic solar cells. researchgate.net
A series of thiazolo[5,4-d]thiazoles featuring a bipolar design have been synthesized, incorporating a central electron-accepting thiazolo[5,4-d]thiazole unit and a terminal electron-donating 9,9'-spirobifluorene fragment, connected by a thiophene (B33073) π-linker. rsc.org The fully π-conjugated structure of these compounds results in excellent electronic properties, with energy gaps falling between 2.5 and 3.0 eV. rsc.org
The electronic properties of materials based on fused thiazole (B1198619) and oxazole (B20620) rings are critical for their performance in charge transport applications. The electron-deficient nature of the core structure is a key feature. rsc.org Theoretical and experimental studies on related oxazole derivatives provide insight into their charge transport capabilities.
For instance, a study on (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO) revealed that the electron reorganization energy is significantly smaller than the hole reorganization energy, indicating that it is likely a strong candidate for electron transport in devices like Organic Light Emitting Diodes (OLEDs). researchgate.net The calculated electron reorganization energy for BMPO is 0.223 eV, which is lower than that of the well-known n-type semiconductor perfluoropentacene (B8735957) (0.250 eV). researchgate.netscilit.com This low electron reorganization energy, compared to its hole reorganization energy, suggests superior intrinsic mobility for electrons. researchgate.netscilit.com
Table 1: Calculated Reorganization Energies for an Oxazole Derivative
| Compound | Hole Reorganization Energy (λh) | Electron Reorganization Energy (λe) | Predominant Charge Transport |
|---|
This interactive table summarizes the calculated reorganization energies, indicating a preference for electron transport.
The unique photophysical properties of thiazolo-oxazole based systems make them promising materials for optoelectronic devices. Their inherent thermal and chemical stability, coupled with high photoluminescence quantum yields, are particularly advantageous. nih.gov
Derivatives of thiazolo[5,4-d]thiazole have been successfully incorporated into electroluminescent devices as host materials, resulting in yellowish-green and yellow-green emissions. rsc.org This demonstrates their potential for developing new, lightweight, and fully organic dopants for OLEDs. rsc.org Furthermore, the direct bonding of a thiazolo[5,4-d]thiazole core with two 1,3,4-oxadiazole (B1194373) units has produced a versatile rigid structure for highly luminescent materials. researchgate.net In solution, these molecules exhibit strong photoluminescence with quantum yields exceeding 0.6. researchgate.net Their favorable molecular energy levels and potential for charge carrier transport due to molecular packing suggest these materials are promising for various optoelectronic applications. researchgate.net
In the realm of photovoltaics, thiazolo[5,4-d]thiazole-based materials, synthesized through methods like microwave-activated Pd-catalyzed C–H arylation, can be used as light-harvesting components in molecular bulk heterojunction organic solar cells. researchgate.net
Development of Liquid Crystalline Materials based on Fused Oxazole and Thiazole Units
The rigid, planar structure of fused thiazole and oxazole rings serves as an excellent core for designing liquid crystalline materials. By attaching flexible peripheral chains, researchers can induce various mesophases with unique optical and electronic properties.
A novel series of discotic liquid crystals was created using a 2,5-bis(5-phenyl-1,3,4-oxadiazol-2-yl)thiazolo[5,4-d]thiazole core. researchgate.net The mesomorphic properties were tuned by varying the number of attached alkoxy chains. The molecule with two chains exhibited a smectic C (SmC) mesophase, while those with four and six chains showed hexagonal columnar (Colh) mesomorphism. researchgate.net Notably, the derivative with six alkoxy chains displayed liquid crystalline behavior near room temperature. researchgate.net Other liquid crystal derivatives containing thiazole units have been shown to exhibit SmC phases and blue luminescence. researchgate.net
Table 2: Mesomorphic Properties of Thiazolo[5,4-d]thiazole-Based Liquid Crystals
| Number of Alkoxy Chains | Observed Mesophase | Confirmation Methods |
|---|---|---|
| Two | Smectic C (SmC) researchgate.net | POM, XRD researchgate.net |
| Four | Hexagonal Columnar (Colh) researchgate.net | POM, XRD researchgate.net |
This interactive table details the relationship between molecular structure and the resulting liquid crystalline phase.
Investigation as Corrosion Inhibitors in Acidic Environments
Oxazole derivatives have been identified as a promising class of corrosion inhibitors, particularly for steel in acidic media. koreascience.krresearchgate.net Their effectiveness stems from the ability of the heterocyclic compounds to adsorb onto the metal surface, forming a protective film that impedes the corrosive process. koreascience.krresearchgate.net The presence of heteroatoms like nitrogen and oxygen, along with the π-electrons in the aromatic ring, facilitates this strong adsorption. koreascience.kr
The chemical structure of the inhibitor plays a crucial role in its efficiency. Studies on various oxazole derivatives have shown that the introduction of specific functional groups can significantly enhance their protective capabilities. For instance, an oxazole derivative featuring amino and hydroxy groups achieved a high inhibition efficiency of 95%. koreascience.kr Similarly, 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) derivatives have been demonstrated to be effective mixed-type inhibitors for mild steel in both HCl and H2SO4 solutions. researchgate.net
Table 3: Corrosion Inhibition Efficiency of Azole Derivatives
| Inhibitor Class | Key Structural Features | Inhibition Mechanism | Reported Efficiency |
|---|---|---|---|
| Oxazoles | Nitrogen and oxygen heteroatoms in a five-membered ring koreascience.kr | Formation of a protective film on the metal surface koreascience.kr | Up to 95% koreascience.kr |
| 1,3,4-Oxadiazole Derivatives | Contains 1,3,4-oxadiazole ring | Adsorption on metal surface following Langmuir isotherm researchgate.net | High, increases with concentration researchgate.net |
This interactive table compares different azole-based corrosion inhibitors and their reported performance.
Potential in Agricultural Chemistry (e.g., Fungicides, Herbicides)
The biological activity of heterocyclic compounds containing oxazole and thiazole rings extends to agricultural applications. thepharmajournal.commdpi.com These scaffolds are found in molecules developed as fungicides, herbicides, and plant growth regulators. thepharmajournal.commdpi.com
A significant study investigated the growth-regulating activity of derivatives of researchgate.netkoreascience.kroxazolo[5,4-d]pyrimidine, a system structurally related to researchgate.netkoreascience.krThiazolo[4,5-d] researchgate.netkoreascience.kroxazole. researchgate.net When applied at a very low concentration (10⁻⁹ M), these compounds exhibited a pronounced auxin-like stimulating effect on the growth of soybean seedlings over a 20-day period. researchgate.net This suggests potential for these compounds to be used to enhance vegetative growth in crops. researchgate.net The presence of a phenyl substituent at the 2-position of the fused ring system was noted as being particularly effective. researchgate.net
Beyond growth regulation, the broader class of 1,3,4-oxadiazole derivatives has been explored for use as plant protection agents due to their fungicidal and herbicidal activity. mdpi.com Similarly, thiazole derivatives are known for a wide range of biological activities, including antifungal properties. chemmethod.com
Table 4: Plant Growth Regulating Effect of a researchgate.netkoreascience.kroxazolo[5,4-d]pyrimidine Derivative on Soybean Seedlings
| Compound Type | Concentration | Observed Effect |
|---|
| researchgate.netkoreascience.kroxazolo[5,4-d]pyrimidine derivative | 10⁻⁹ M | High auxin-like stimulating effect on root and shoot growth researchgate.net |
This interactive table highlights the significant plant growth-stimulating effect observed with a related fused heterocyclic compound.
Applications Of 1 2 Thiazolo 4,5 D 1 2 Oxazole As Building Blocks in Organic Synthesis
Role as Key Intermediates in Multi-Step Organic Transformations
Similarly, the role of nih.govresearchgate.netThiazolo[4,5-d] nih.govresearchgate.netoxazole (B20620) as a crucial intermediate in multi-step organic transformations is not documented in published research. There are no reported reaction schemes or synthetic pathways where this specific thiazolooxazole derivative is formed and subsequently utilized in further chemical modifications to yield target molecules.
Research on nih.govnih.govThiazolo[4,5-d] nih.govnih.govoxazole Scaffolds Remains Largely Unexplored
Despite the significant interest in thiazole (B1198619) and oxazole-containing compounds in medicinal chemistry, a thorough review of available scientific literature and databases reveals a notable absence of research specifically focused on the chemical compound nih.govnih.govThiazolo[4,5-d] nih.govnih.govoxazole and its derivatives. While extensive studies have been conducted on individual thiazole and oxadiazole rings and their various derivatives, showcasing a wide range of biological activities, the fused nih.govnih.govthiazolo[4,5-d] nih.govnih.govoxazole scaffold appears to be a largely uncharted area of research.
Efforts to gather specific data on the antimicrobial, anti-inflammatory, and anticancer properties of nih.govnih.govthiazolo[4,5-d] nih.govnih.govoxazole derivatives have yielded no dedicated studies. Consequently, there are no available data tables or detailed research findings to report on their efficacy against bacterial strains, their potential to mitigate inflammation, or their cytotoxic effects on cancer cell lines.
Similarly, the molecular mechanisms that would underpin any biological activity of this specific scaffold remain uninvestigated. There is no information available regarding protein binding studies, interactions with disease pathways, or enzyme inhibition profiles. The scientific community has yet to publish research identifying critical molecular targets for nih.govnih.govthiazolo[4,5-d] nih.govnih.govoxazole derivatives.
While related heterocyclic systems, such as nih.govnih.govthiazolo[4,5-d]pyridazin-4(5H)-ones, have been synthesized and shown to possess anti-inflammatory and analgesic properties, this information cannot be directly extrapolated to the nih.govnih.govthiazolo[4,5-d] nih.govnih.govoxazole core. The unique electronic and structural arrangement of the fused oxazole and thiazole rings in the specified scaffold necessitates dedicated research to determine its chemical properties and potential biological activities.
Medicinal Chemistry Research Pertaining To 1 2 Thiazolo 4,5 D 1 2 Oxazole Scaffolds
Molecular Mechanisms Underlying Biological Interactions
Cellular Effects (e.g., G2/M Phase Arrest, Apoptosis Induction)
There is currently no published research detailing the cellular effects of nih.govnih.govthiazolo[4,5-d] nih.govnih.govoxazole (B20620) derivatives.
Future Research Directions and Emerging Perspectives For 1 2 Thiazolo 4,5 D 1 2 Oxazole
Innovations in Green Chemistry Approaches for Synthesis
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research onthiazolo[4,5-d]oxazoles will increasingly focus on green chemistry principles to minimize environmental impact and enhance efficiency. Key areas of innovation include:
Microwave-Assisted Organic Synthesis (MAOS): This technique offers significant advantages over conventional heating, including shorter reaction times, higher yields, and often, cleaner reaction profiles. The application of MAOS to the synthesis of thethiazolo[4,5-d]oxazole core and its derivatives is a promising avenue for future exploration.
Ultrasound-Assisted Synthesis: Sonochemistry can promote reactions through acoustic cavitation, leading to enhanced reaction rates and yields. Investigating the use of ultrasound in the formation of the thiazolooxazole ring system could provide a more energy-efficient and faster synthetic route.
Use of Greener Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents is a critical aspect of green chemistry. Research into the synthesis ofthiazolo[4,5-d]oxazoles in these environmentally friendly media is essential.
Catalyst-Free and Solvent-Free Reactions: The ultimate goal of green synthesis is to perform reactions under catalyst-free and solvent-free conditions. Exploring one-pot, multicomponent reactions that proceed efficiently without the need for catalysts or solvents will be a significant step forward.
Advanced Computational Modeling for Predictive Research in Materials and Medicinal Chemistry
Computational chemistry provides powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research. Forthiazolo[4,5-d]oxazoles, advanced computational modeling can accelerate the discovery and design of new functional molecules.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of thethiazolo[4,5-d]oxazole scaffold. This knowledge is crucial for predicting reaction outcomes and designing molecules with desired electronic properties for applications in materials science.
Molecular Docking and Dynamics Simulations: In the context of medicinal chemistry, molecular docking can predict the binding affinity and orientation ofthiazolo[4,5-d]oxazole derivatives within the active sites of biological targets. Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, it is possible to establish a mathematical relationship between the structural features ofthiazolo[4,5-d]oxazole derivatives and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thus prioritizing synthetic efforts.
| Computational Method | Application inThiazolo[4,5-d]oxazole Research |
| Density Functional Theory (DFT) | Predicting electronic properties, reactivity, and spectroscopic signatures. |
| Molecular Docking | Identifying potential biological targets and predicting binding modes. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule and its interactions with biological systems. |
| QSAR | Establishing relationships between chemical structure and biological activity to guide drug design. |
Development of Novel Derivatization Strategies for Enhanced Functionality
The functionalization of thethiazolo[4,5-d]oxazole core is key to tuning its properties for specific applications. Future research will focus on developing novel and efficient derivatization strategies.
C-H Activation/Functionalization: Direct functionalization of C-H bonds is a highly atom-economical and efficient method for creating molecular complexity. The development of catalytic systems that can selectively activate and functionalize the C-H bonds of thethiazolo[4,5-d]oxazole ring would open up new avenues for derivatization.
Post-Synthetic Modification: The development of robust methods for modifying thethiazolo[4,5-d]oxazole scaffold after its initial synthesis will allow for the rapid generation of diverse compound libraries. This includes reactions such as cross-coupling, amination, and electrophilic/nucleophilic substitutions.
Click Chemistry: The use of "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, provides a powerful tool for linking thethiazolo[4,5-d]oxazole core to other molecular fragments, enabling the construction of complex architectures with diverse functionalities.
Exploration of New Application Areas in Diverse Scientific Disciplines
While initial studies have hinted at the potential ofthiazolo[4,5-d]oxazoles, a vast landscape of potential applications remains to be explored.
Materials Science: The rigid, planar structure and electron-rich nature of thethiazolo[4,5-d]oxazole system make it an attractive candidate for applications in organic electronics. Future research could investigate its use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Medicinal Chemistry: The thiazole (B1198619) and oxazole (B20620) rings are prevalent in many biologically active compounds. The fusedthiazolo[4,5-d]oxazole scaffold could exhibit a unique pharmacological profile. Screening of derivatives against a wide range of biological targets, including kinases, proteases, and GPCRs, may lead to the discovery of new therapeutic agents.
Agrochemicals: The development of new and effective pesticides and herbicides is crucial for global food security. The unique structural features ofthiazolo[4,5-d]oxazoles could be exploited to design novel agrochemicals with improved efficacy and reduced environmental impact.
| Potential Application Area | Rationale forThiazolo[4,5-d]oxazole Exploration |
| Organic Electronics | Rigid, planar, and electron-rich heterocyclic system. |
| Medicinal Chemistry | Presence of biologically relevant thiazole and oxazole motifs. |
| Agrochemicals | Novel scaffold for the discovery of new pesticides and herbicides. |
Interdisciplinary Research Integrating Synthesis, Theory, and Applications
The most significant breakthroughs in the study ofthiazolo[4,5-d]oxazoles will arise from a collaborative, interdisciplinary approach.
Closing the Loop: A synergistic interplay between synthetic chemists, computational chemists, and biologists/materials scientists will be crucial. Computational predictions can guide synthetic efforts, and the experimental results can then be used to refine the computational models.
High-Throughput Screening: The combination of efficient synthetic methods and high-throughput screening will enable the rapid evaluation of large libraries ofthiazolo[4,5-d]oxazole derivatives for various applications.
Mechanistic Studies: A deep understanding of the mechanisms of action, both in chemical reactions and biological systems, will be essential for the rational design of improved compounds. This will require a combination of experimental techniques and computational modeling.
By pursuing these future research directions, the scientific community can unlock the full potential of thethiazolo[4,5-d]oxazole scaffold, leading to advancements in a wide range of scientific disciplines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1,3]Thiazolo[4,5-d][1,3]oxazole, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis of fused thiazolo-oxazole systems typically involves cyclocondensation of precursors like thioamides or carboxamides with α-haloketones or aldehydes. For example, microwave-assisted synthesis has been employed to enhance reaction efficiency and regioselectivity, as demonstrated in the preparation of related thiazolopyrimidinones . Key factors include solvent polarity, temperature, and catalyst choice. For instance, acetic anhydride under microwave conditions promotes cyclization while minimizing side reactions.
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : X-ray crystallography using programs like SHELX (SHELXL/SHELXS) is the gold standard for structural validation. SHELX enables refinement against high-resolution data to resolve ambiguities in heteroatom positioning and hydrogen bonding networks . Computational validation via DFT-optimized geometries can complement experimental data, ensuring accurate bond length and angle assignments.
Q. What IUPAC nomenclature rules apply to fused heterocycles like this compound?
- Methodological Answer : Nomenclature follows IUPAC rules prioritizing heteroatom variety and lowest locants. For this compound, numbering starts at the sulfur atom in the thiazole ring, with fusion positions (4,5-d) determined by the adjacent oxazole component. Rule 6 in heterocyclic nomenclature ensures preference for lower locants and heteroatom diversity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT/TD-DFT) predict the electronic and optical properties of this compound derivatives?
- Methodological Answer : DFT calculations at the B3LYP/6-31G(d) level optimize geometries, while TD-DFT predicts absorption spectra by evaluating frontier molecular orbitals (HOMO-LUMO gaps). For example, studies on benzobisoxazoles show that electron-withdrawing substituents on the oxazole ring redshift absorption maxima, a strategy applicable to thiazolo-oxazole systems .
Q. What strategies address challenges in crystallizing this compound derivatives for structural analysis?
- Methodological Answer : Crystallization issues arise due to conformational flexibility or polymorphism. Techniques include:
- Solvent screening (e.g., mixed DCM/hexane systems).
- Seeding with structurally related compounds.
- Using SHELXD for twin refinement in cases of twinned crystals .
- Data Table : Example crystallization conditions from analogous compounds:
| Solvent System | Temperature (°C) | Success Rate (%) |
|---|---|---|
| DCM/Hexane | 4 | 85 |
| Ethanol/Water | 25 | 60 |
Q. How do substitution patterns on the thiazolo-oxazole core influence bioactivity in therapeutic applications?
- Methodological Answer : Substituents at positions 5 and 7 (e.g., electron-withdrawing groups) enhance binding to targets like kinases or receptors. SAR studies on thiazolopyrimidinones reveal that morpholinyl groups at position 2 improve solubility and PI3K-β inhibition . Activity cliffs can be analyzed via molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations.
Q. What analytical techniques resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound derivatives?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism). Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
